1-cyano-N-[(4-fluorophenyl)methyl]-N-methylmethanesulfonamide
Description
1-Cyano-N-[(4-fluorophenyl)methyl]-N-methylmethanesulfonamide (CAS: 926218-18-0) is a sulfonamide derivative characterized by a cyano (-CN) group, a 4-fluorobenzyl substituent, and a methyl group attached to the sulfonamide nitrogen. Its molecular formula is C₁₀H₁₁FN₂O₂S, with a molecular weight of 242.27 g/mol . Its MDL number is MFCD09041766, and it is commercially available, though storage conditions and hazard data remain unspecified .
Properties
IUPAC Name |
1-cyano-N-[(4-fluorophenyl)methyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2S/c1-13(16(14,15)7-6-12)8-9-2-4-10(11)5-3-9/h2-5H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCYLUWAGDAXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)S(=O)(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Methodologies
Sulfonamide Formation via Nucleophilic Substitution
A primary route involves reacting N-[(4-fluorophenyl)methyl]-N-methylamine with methanesulfonyl chloride derivatives. The cyano group can be introduced either pre- or post-sulfonamide formation:
Pre-Sulfonation Cyanation
- Synthesis of Cyano-Methanesulfonyl Chloride :
Chlorination of cyano-methanesulfonic acid (from oxidation of cyano-methylthiol) using PCl₅ or SOCl₂. - Coupling with N-[(4-Fluorophenyl)Methyl]-N-Methylamine :
The amine reacts with cyano-methanesulfonyl chloride in anhydrous dichloromethane at 0–5°C, followed by triethylamine to scavenge HCl.
Example Protocol :
- Dissolve N-[(4-fluorophenyl)methyl]-N-methylamine (1.0 eq) in DCM.
- Add cyano-methanesulfonyl chloride (1.1 eq) dropwise under N₂.
- Stir at 0°C for 2 hours, then warm to room temperature.
- Wash with NaHCO₃ (aq), dry over MgSO₄, and concentrate.
- Yield: ~75–80% (theoretical).
Post-Sulfonation Cyanation
- Methanesulfonamide Intermediate :
React N-[(4-fluorophenyl)methyl]-N-methylamine with methanesulfonyl chloride. - Cyano Group Introduction :
Substitute a bromine or iodine atom (introduced via NBS/NIS) with KCN or NaCN in DMSO/H₂O at 90°C.
Advantages : Avoids handling unstable cyano-sulfonyl chlorides.
Disadvantages : Requires harsh cyanide conditions, leading to lower yields (~60–70%).
Microreactor-Enhanced Bromination-Cyanation
Adapting methodologies from patent CN113816874B, a two-step continuous-flow approach improves yield and selectivity:
Bromination of 3-Fluoro-4-Methylbenzonitrile Analogues
- Step 1 : React 3-fluoro-4-methylbenzonitrile with N-bromosuccinimide (NBS) in a microreactor at 70–80°C.
- Step 2 : Substitute the bromine atom with a cyano group using dimethyl sulfoxide (DMSO)/H₂O at 90°C.
Key Data :
| Parameter | Step 1 (Bromination) | Step 2 (Cyanation) |
|---|---|---|
| Temperature | 70–80°C | 90°C |
| Residence Time | 5–6 min | 5–6 min |
| Yield | 97.6% | 88–93% |
| Selectivity | >95% | >94% |
This method reduces side reactions (e.g., di-bromination) and enhances scalability.
Industrial-Scale Optimization
Solvent and Catalyst Selection
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Pre-Sulfonation | 75–80 | 98 | Moderate | High |
| Post-Sulfonation | 60–70 | 95 | High | Moderate |
| Microreactor | 87–93 | 99 | High | High |
The microreactor route offers superior yield and purity, making it ideal for industrial production.
Chemical Reactions Analysis
Types of Reactions
1-cyano-N-[(4-fluorophenyl)methyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the fluorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-cyano-N-[(4-fluorophenyl)methyl]-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyano-N-[(4-fluorophenyl)methyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Diversity : The diphenylphosphoryl-pyrimidine analog introduces a phosphoryl group, which may alter solubility and kinase-binding interactions.
- Fluorophenyl Positioning: The 1-(4-cyanophenyl) analog substitutes the benzyl group with a 2-fluoro-5-methylphenyl moiety, likely increasing steric hindrance and lipophilicity.
Key Insights :
- GLUT4 Modulation : Fluorophenyl-containing sulfonamides (e.g., ) are implicated in glucose metabolism regulation, though the query compound’s direct role remains unverified.
- Synthetic Utility : The diphenylphosphoryl-pyrimidine derivative is a statin intermediate, highlighting the fluorophenyl-sulfonamide motif’s versatility in drug synthesis.
- Ligand Efficiency: Simpler analogs like the query compound may prioritize metabolic stability over complex binding interactions seen in larger derivatives (e.g., pyrrolo[2,1-a]isoquinoline ).
Biological Activity
1-cyano-N-[(4-fluorophenyl)methyl]-N-methylmethanesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₃F N₂O₂S
- Molecular Weight : 250.3 g/mol
- CAS Number : 926218-18-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The compound may exhibit inhibition of certain enzymes or receptors, leading to significant biological effects.
Biological Activity
This compound has shown promising activity in several studies:
Antitumor Activity
Recent studies indicate that compounds similar to this compound exhibit potent antitumor effects. For instance, a related compound demonstrated significant inhibitory activity against human class I histone deacetylases (HDACs), which are critical in cancer progression. This inhibition led to increased levels of acetylated histones and induced cell cycle arrest and apoptosis in cancer cell lines【2】.
Inhibition of Enzymatic Activity
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, sulfonamide derivatives have been noted for their ability to inhibit carbonic anhydrases, which play a role in regulating pH and fluid balance【7】.
Study 1: HDAC Inhibition
In a study evaluating a series of benzamide derivatives, it was found that a compound structurally related to this compound exhibited potent inhibitory effects on HDAC isoforms. This led to significant antitumor activity in xenograft models【2】.
Study 2: Pharmacokinetics
Pharmacokinetic studies revealed that the compound has a favorable profile, showing minimal metabolic differences among various species and low inhibition of the hERG channel, which is crucial for cardiac safety【2】.
Data Table: Biological Activities and Mechanisms
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-cyano-N-[(4-fluorophenyl)methyl]-N-methylmethanesulfonamide, and how can reaction yields be maximized?
- Methodology : Synthesis typically involves coupling a sulfonyl chloride derivative (e.g., methanesulfonyl chloride) with a substituted amine precursor (e.g., N-[(4-fluorophenyl)methyl]-N-methylamine). Key steps include:
- Nucleophilic substitution : Reacting the amine with methanesulfonyl chloride under inert conditions (N₂ atmosphere) at 0–5°C to prevent side reactions.
- Cyanide introduction : Post-sulfonylation, introduce the cyano group via a substitution or oxidation reaction, monitored by HPLC for intermediate purity .
- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF) and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to improve yields (>75%) .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl methyl protons at δ 4.3–4.5 ppm; cyano group at δ 120–125 ppm in ¹³C) .
- Mass spectrometry (HRMS) : Validate molecular weight (calculated for C₁₁H₁₂FN₂O₂S: 283.06 g/mol) with <2 ppm error .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodology :
- LogP determination : Use reverse-phase HPLC to estimate hydrophobicity (predicted LogP ~2.1), critical for solvent selection in biological assays .
- Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C, typical for sulfonamides) .
- pH-dependent stability : Assess hydrolysis rates in buffered solutions (pH 1–10) via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel chemical reactions?
- Methodology :
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for sulfonamide bond cleavage or cyanide substitution .
- Reaction path screening : Apply ICReDD’s integrated computational-experimental workflows to identify optimal catalysts (e.g., Pd/C for hydrogenation) .
- MD simulations : Study solvation effects on reaction kinetics in polar aprotic solvents .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Meta-analysis : Aggregate data from kinase inhibition assays (e.g., IC₅₀ variability) using standardized protocols (e.g., ATP concentration fixed at 1 mM) .
- Reproducibility checks : Validate binding affinities (e.g., SPR or ITC) against common off-targets (e.g., carbonic anhydrase isoforms) .
- Structural analogs : Compare with N-(4-fluorophenyl) derivatives to isolate substituent effects on potency .
Q. How does the compound interact with biological targets at the molecular level?
- Methodology :
- Crystallographic studies : Co-crystallize with target proteins (e.g., kinases) to identify binding motifs (e.g., hydrogen bonds with sulfonamide oxygen) .
- SAR profiling : Synthesize analogs with modified fluorophenyl or cyano groups to map pharmacophore requirements .
- Proteomics : Use pull-down assays with biotinylated derivatives to identify off-target interactions .
Q. What experimental designs mitigate degradation during long-term storage?
- Methodology :
- Lyophilization : Stabilize as a lyophilized powder under argon, with residual solvents <0.1% (by Karl Fischer titration) .
- Light sensitivity tests : Store aliquots in amber vials at –80°C; monitor UV-induced degradation via LC-MS over 6 months .
- Excipient screening : Add antioxidants (e.g., BHT) or cyclodextrins to aqueous formulations to enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
